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Compound of Interest

Compound Name: Forigerimod

Cat. No.: B10832353

For researchers and drug development professionals, this guide provides a data-driven
comparison of Forigerimod (also known as Lupuzor™ or Edratide), a novel peptide
therapeutic, against standard-of-care treatments for Systemic Lupus Erythematosus (SLE).
This document synthesizes findings from key clinical trials, detailing the drug's mechanism of
action, efficacy data, and experimental protocols to offer an objective evaluation of its
performance.

Mechanism of Action: Modulating Autoreactive T-
Cells

Forigerimod is a 21-amino-acid synthetic peptide derived from the U1 small nuclear
ribonucleoprotein (SNRNP-70k).[1][2] Its proposed mechanism of action is unique compared to
broad immunosuppressants. It is designed to modulate the activation of autoreactive T-cells,
which are key drivers of the autoimmune response in lupus, without causing general
immunosuppression.[3][4] The peptide is phosphorylated at the Serine-140 position and has
been shown to bind to the HSPA8/HSC70 protein.[2] This interaction is believed to inhibit
chaperone-mediated autophagy, a cellular process that is abnormally enhanced in T-cells of
lupus patients and contributes to the presentation of autoantigens.[2] By correcting this
dysfunction, Forigerimod aims to restore immune tolerance.[2]
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Caption: Forigerimod's proposed mechanism of action in T-cells.

Clinical Efficacy of Forigerimod

The clinical development of Forigerimod has yielded mixed results, with trials demonstrating a
favorable safety profile but failing to consistently meet primary efficacy endpoints with statistical
significance when compared to placebo plus standard of care.

Standard Lupus Treatments

Standard of care (SoC) for SLE is aimed at controlling symptoms and preventing organ
damage.[5] It typically includes a combination of:

» Nonsteroidal anti-inflammatory drugs (NSAIDs): For pain, swelling, and fever.[6][7]

e Antimalarials: Such as hydroxychloroquine, which is effective for rashes and arthritis and
helps reduce disease flares.[8][9]
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o Corticosteroids: (e.g., prednisone) to counter inflammation, especially in severe cases
involving major organs.[6][7]

e Immunosuppressants: Drugs like azathioprine, mycophenolate, and methotrexate are used
to suppress the overactive immune system.[6][9]

» Biologics: Belimumab and anifrolumab target specific immune system components.[7][8]

Phase Il Clinical Trial (PRELUDE Study)

The PRELUDE study was a Phase Il, randomized, double-blind, placebo-controlled trial
evaluating the safety and efficacy of Edratide (Forigerimod) in patients with active SLE.[10]
[11] While the study did not meet its co-primary endpoints based on the SLE Disease Activity
Index 2000 (SLEDAI-2K), it showed a statistically significant improvement in a key secondary
endpoint for the 0.5 mg dose.[10][12]

Table 1: Key Efficacy Outcomes from the Phase || PRELUDE Study

. Forigerimod Odds Ratio
Endpoint Placebo (n=88) p-value
0.5 mg (n=78) (OR)
BILAG
Responder 24% 40% 0.03 2.09
Index
Medicinal Flare 29% 17% 0.039 0.43

Composite SLE
Responder Index  20% 34% 0.058 -
(cSRI)

Data sourced from the PRELUDE study results.[10]

Phase lll Clinical Trial (NCT02504645)

A pivotal Phase Il trial evaluated a 200 mcg dose of Lupuzor™ (Forigerimod) plus standard of
care against a placebo plus standard of care over 52 weeks.[4][13] The trial failed to meet its
primary endpoint of a statistically significant SLE Responder Index (SRI) response rate.[4]
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However, a superior response rate was observed in the treatment group, particularly in patients
who were anti-dsDNA autoantibody positive, though this subgroup analysis was not statistically
significant.[14][15] The treatment maintained a strong safety profile with no serious adverse

events reported.[4][16]

Table 2: Primary Efficacy Outcome from the Phase Ill Study (NCT02504645)

Endpoint Placebo + SoC Forigerimod + SoC  p-value

Overall SRI Not Statistically
44.6% 52% .

Response Rate Significant

SRI Response in anti-
dsDNA Positive 47.3% 61.5% 0.0967
Subgroup

Data sourced from the Phase lll top-line results announcement.[4][14]

An open-label extension study of the Phase Il trial further confirmed the robust safety profile of

Forigerimod.[16]

Experimental Protocols
Phase Il PRELUDE Study Protocol (NCT00203151)

The PRELUDE study was a multinational, multicenter, randomized, double-blind, placebo-
controlled trial.[12][17]

o Patient Population: 340 patients with active SLE, defined by a SLEDAI-2K score between 6
and 12.[11][18] Patients were required to have at least 4 American College of Rheumatology
(ACR) criteria for SLE.[10] The majority of patients had musculoskeletal, mucocutaneous,

and hematologic organ involvement.[11]

o Treatment Arms: Patients were randomized 1:1:1:1 to receive weekly subcutaneous
injections of placebo or Forigerimod at doses of 0.5 mg, 1.0 mg, or 2.5 mg, in addition to
their standard medications.[11][12]

e Duration: The treatment period was 26 weeks.[10]
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¢ Primary Endpoints: The co-primary endpoints were the reduction in SLEDAI-2K score and
the Adjusted Mean SLEDAI (AMS) compared to placebo.[10][11]

e Secondary Endpoints: Included the British Isles Lupus Assessment Group (BILAG)
Responder Index and an analysis of disease flares.[10][11]

PRELUDE Phase II Trial Workflow

Patient Screening
(N=340)
SLEDAI-2K: 6-12

Randomization (1:1:1:1)

Placebo Forigerimod 0.5 mg Forigerimod 1.0 mg Forigerimod 2.5 mg
(Weekly SC Injection) (Weekly SC Injection) (Weekly SC Injection) (Weekly SC Injection)

Endpoint Analysis
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Caption: Workflow for the Phase 1l PRELUDE clinical trial.

Phase lll Study Protocol (NCT02504645)
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This was a 52-week, randomized, double-blind, parallel-group, placebo-controlled study.[13]

Patient Population: 200 patients with SLE.[4]

o Treatment Arms: Patients were randomized 1:1 to receive either 200 mcg of Forigerimod or
a placebo, administered as a subcutaneous injection every 4 weeks.[3][4] Both groups
continued to receive their standard of care therapy.[4]

o Duration: 48-week treatment period, with a primary endpoint assessment at week 52.[3][19]

e Primary Endpoint: The primary efficacy outcome was the SLE Responder Index (SRI) at
week 52.[3]

Conclusion

Forigerimod represents a novel, targeted therapeutic approach for SLE by modulating T-cell
autoimmunity.[3] While it has consistently demonstrated a favorable safety and tolerability
profile across clinical trials, its efficacy has been less definitive.[10][16] Phase Il and Il studies
did not achieve their primary endpoints with statistical significance.[4][11] However, positive
trends in secondary endpoints and specific patient subgroups, such as the BILAG response in
the Phase Il trial and the higher SRI response in anti-dsDNA positive patients in the Phase Il
trial, suggest a potential clinical benefit that may warrant further investigation.[10][14] Future
studies may require refined patient selection criteria or longer durations to more clearly
demonstrate the clinical efficacy of Forigerimod in the management of SLE.[10][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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